2,6-Dimethylocta-6,7-dien-2-ol
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Overview
Description
2,6-Dimethylocta-6,7-dien-2-ol is a monoterpenoid compound with the molecular formula C10H18O. It is a colorless oil classified as an acyclic monoterpenoid. This compound is found naturally in various plants and is known for its pleasant scent, which is floral with a touch of spiciness .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-6,7-dien-2-ol can be synthesized through several methods. One common method involves the selective hydrogenation of α-pinene from turpentine oil to cis-pinane, which is then oxidized with oxygen in the presence of a radical initiator to give a mixture of cis- and trans-pinane hydroperoxide . Another method involves the reaction of 2,6- and 3,7-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine to produce thioacetates, which are then reduced to thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale processes using raw materials such as α-pinene. The production process includes steps like selective hydrogenation, oxidation, and purification to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-6,7-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert thioacetates derived from this compound into thiols.
Substitution: Nucleophilic displacement reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include thioacetic acid, di-isopropyl azodicarboxylate, triphenylphosphine, and radical initiators like oxygen .
Major Products Formed
The major products formed from these reactions include hydroperoxides, thiols, and various substituted derivatives .
Scientific Research Applications
2,6-Dimethylocta-6,7-dien-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-6,7-dien-2-ol involves its interaction with various molecular targets and pathways. It acts as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to their death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
2,6-Dimethylocta-6,7-dien-2-ol is similar to other monoterpenoids such as linalool and nerol. it is unique due to its specific molecular structure and the presence of a dien-2-ol functional group . Similar compounds include:
Properties
CAS No. |
56072-48-1 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h11H,1,6-8H2,2-4H3 |
InChI Key |
QKNZTRGXPUEXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)CCCC(C)(C)O |
Origin of Product |
United States |
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